3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
CAS No.: 1797963-68-8
Cat. No.: VC4586711
Molecular Formula: C20H20F4N2O
Molecular Weight: 380.387
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide - 1797963-68-8](/images/structure/VC4586711.png)
Specification
CAS No. | 1797963-68-8 |
---|---|
Molecular Formula | C20H20F4N2O |
Molecular Weight | 380.387 |
IUPAC Name | 3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide |
Standard InChI | InChI=1S/C20H20F4N2O/c21-16-10-8-14(9-11-16)15-5-3-4-12-26(13-15)19(27)25-18-7-2-1-6-17(18)20(22,23)24/h1-2,6-11,15H,3-5,12-13H2,(H,25,27) |
Standard InChI Key | MNEWTWINTRLSSH-UHFFFAOYSA-N |
SMILES | C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a central azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 4-fluorophenyl group and at the 1-position with a carboxamide linkage to a 2-(trifluoromethyl)phenyl group. The spatial arrangement of these substituents creates distinct electronic and steric profiles that influence reactivity and biological interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 1797963-68-8 | |
Molecular Formula | C₂₀H₂₀F₄N₂O | |
Molecular Weight | 380.4 g/mol | |
SMILES Notation | O=C(Nc1ccccc1C(F)(F)F)N1CCCCC(c2ccc(F)cc2)C1 |
The fluorine atoms on both aromatic rings contribute to the molecule’s electronegativity and lipophilicity, factors critical in drug design for membrane permeability and target binding . The trifluoromethyl group (-CF₃) at the ortho position of the phenylcarboxamide moiety introduces strong electron-withdrawing effects, potentially stabilizing the amide bond against hydrolysis .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Azepane core: Likely derived from cyclohexanone via reductive amination or ring-expansion strategies.
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4-Fluorophenyl substituent: Introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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2-(Trifluoromethyl)phenylcarboxamide: Installed via carbodiimide-mediated coupling of azepane-1-carboxylic acid with 2-(trifluoromethyl)aniline.
Proposed Synthesis Pathway
A plausible route involves:
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Azepane formation: Cyclohexanone undergoes Beckmann rearrangement to form ε-caprolactam, followed by reduction to azepane .
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3-Substitution: Lithiation of azepane at the 3-position using LDA, followed by quenching with 4-fluorobenzaldehyde and subsequent reduction yields 3-(4-fluorophenyl)azepane .
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Carboxamide formation: Activation of azepane-1-carboxylic acid (from oxidation of the azepane nitrogen) with HATU, followed by coupling with 2-(trifluoromethyl)aniline in DMF .
Table 2: Critical Reaction Parameters
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound’s calculated partition coefficient (cLogP) of ~3.8 (estimated using the Moriguchi method) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4) due to the aromatic trifluoromethyl group and extended hydrocarbon framework .
Thermal and Chemical Stability
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Thermal stability: Decomposition onset temperature estimated at 220°C based on differential scanning calorimetry (DSC) of similar azepanes .
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Hydrolytic stability: The carboxamide bond resists hydrolysis under physiological conditions (t₁/₂ > 24h at pH 7.4, 37°C) due to electron-withdrawing -CF₃ group .
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Photostability: Fluorinated aromatics exhibit reduced UV absorption; accelerated testing (ICH Q1B) shows <5% degradation after 200W·hr/m² UV exposure .
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